molecular formula C6H9NOS B14562101 5-Ethyl-2-(methylsulfanyl)-1,3-oxazole CAS No. 62124-46-3

5-Ethyl-2-(methylsulfanyl)-1,3-oxazole

Cat. No.: B14562101
CAS No.: 62124-46-3
M. Wt: 143.21 g/mol
InChI Key: FOQMGINCUIJKBR-UHFFFAOYSA-N
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Description

Oxazole, 5-ethyl-2-(methylthio)- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound has an ethyl group at the 5-position and a methylthio group at the 2-position. Oxazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve the use of flow synthesis techniques. For example, oxazolines can be rapidly synthesized at room temperature from β-hydroxy amides using Deoxo-Fluor®. These oxazolines can then be oxidized to the corresponding oxazoles .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-ethyl-2-(methylthio)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tosylmethyl isocyanide (TosMIC). Reaction conditions often involve polar or nonpolar solvents depending on the desired regioselectivity .

Major Products

The major products formed from these reactions are typically 2,5-disubstituted oxazoles, which can be further functionalized for various applications .

Scientific Research Applications

Oxazole, 5-ethyl-2-(methylthio)- and its derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of new chemical entities.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Potential therapeutic agents for various diseases, including diabetes and obesity.

    Industry: Used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of oxazole derivatives involves their interaction with various molecular targets and pathways. For example, some oxazole derivatives act as tyrosine kinase inhibitors, while others inhibit cyclooxygenase-2 (COX-2) enzymes. These interactions lead to the modulation of cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxazole, 5-ethyl-2-(methylthio)- include:

Uniqueness

What sets oxazole, 5-ethyl-2-(methylthio)- apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted drug discovery and development .

Properties

CAS No.

62124-46-3

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

5-ethyl-2-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C6H9NOS/c1-3-5-4-7-6(8-5)9-2/h4H,3H2,1-2H3

InChI Key

FOQMGINCUIJKBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)SC

Origin of Product

United States

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